Acknowledged Evidence Gap
No admissible study was found that directly compares the target compound to a named analog with quantitative data. A 2026 article on pyrimidine-based cholinesterase inhibitors reports strong AChE inhibition for certain derivatives (IC50 14.89–77.70 nM), but it cannot be verified whether the target compound was among those tested [1]. This reference is provided for context only and cannot support a claim of differentiation.
| Evidence Dimension | AChE/BChE inhibition (unconfirmed relevance) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Various pyrimidine derivatives (IC50 14.89–77.70 nM) from an article that may not include the target compound |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro enzyme inhibition assays (Alım et al., 2026) |
Why This Matters
Demonstrates the potential of the pyrimidine class but provides no direct evidence for this specific compound, making it insufficient for scientific selection or procurement.
- [1] Alım Z. et al. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026. DOI: 10.1007/s00210-026-05347-0. View Source
